Cas no 1284960-73-1 (3-bromo-4-phenoxybenzene-1-sulfonyl chloride)

3-bromo-4-phenoxybenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-bromo-4-phenoxybenzene-1-sulfonyl chloride

- Benzenesulfonyl chloride, 3-bromo-4-phenoxy-

-

- MDL: MFCD16512196

- インチ: 1S/C12H8BrClO3S/c13-11-8-10(18(14,15)16)6-7-12(11)17-9-4-2-1-3-5-9/h1-8H

- InChIKey: XURBYIXGZMOEFF-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=CC=C(OC2=CC=CC=C2)C(Br)=C1

3-bromo-4-phenoxybenzene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B999823-100mg |

3-bromo-4-phenoxybenzene-1-sulfonyl chloride |

1284960-73-1 | 100mg |

$ 250.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308921-1g |

3-Bromo-4-phenoxybenzene-1-sulfonyl chloride |

1284960-73-1 | 95% | 1g |

¥15350.00 | 2024-08-09 | |

| Enamine | EN300-192103-10g |

3-bromo-4-phenoxybenzene-1-sulfonyl chloride |

1284960-73-1 | 95% | 10g |

$2823.0 | 2023-09-17 | |

| 1PlusChem | 1P01BH6Z-100mg |

3-bromo-4-phenoxybenzene-1-sulfonyl chloride |

1284960-73-1 | 95% | 100mg |

$289.00 | 2025-03-19 | |

| 1PlusChem | 1P01BH6Z-10g |

3-bromo-4-phenoxybenzene-1-sulfonyl chloride |

1284960-73-1 | 95% | 10g |

$3552.00 | 2023-12-25 | |

| abcr | AB401176-250 mg |

3-Bromo-4-phenoxybenzene-1-sulfonyl chloride; . |

1284960-73-1 | 250 mg |

€533.50 | 2023-07-19 | ||

| abcr | AB401176-250mg |

3-Bromo-4-phenoxybenzene-1-sulfonyl chloride; . |

1284960-73-1 | 250mg |

€533.50 | 2025-02-21 | ||

| Aaron | AR01BHFB-5g |

3-bromo-4-phenoxybenzene-1-sulfonyl chloride |

1284960-73-1 | 95% | 5g |

$2642.00 | 2023-12-16 | |

| Aaron | AR01BHFB-10g |

3-bromo-4-phenoxybenzene-1-sulfonyl chloride |

1284960-73-1 | 95% | 10g |

$3907.00 | 2023-12-16 | |

| Enamine | EN300-192103-1.0g |

3-bromo-4-phenoxybenzene-1-sulfonyl chloride |

1284960-73-1 | 95% | 1g |

$0.0 | 2023-06-08 |

3-bromo-4-phenoxybenzene-1-sulfonyl chloride 関連文献

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

3-bromo-4-phenoxybenzene-1-sulfonyl chlorideに関する追加情報

Introduction to 3-Bromo-4-Phenoxybenzene-1-Sulfonyl Chloride (CAS No. 1284960-73-1)

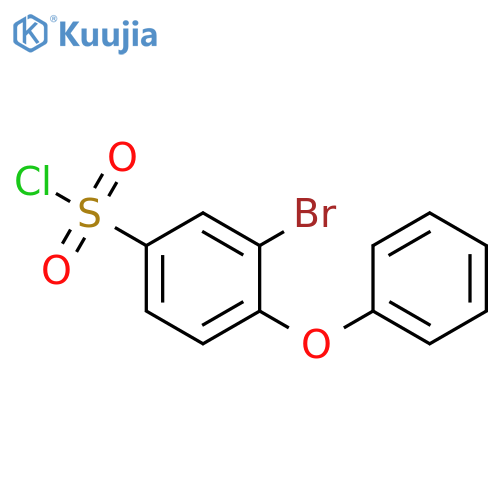

3-Bromo-4-phenoxybenzene-1-sulfonyl chloride (CAS No. 1284960-73-1) is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique chemical structure, which includes a bromo substituent, a phenoxy group, and a sulfonyl chloride functional group. These features endow the molecule with a range of chemical properties that make it an important intermediate in various synthetic processes.

The chemical structure of 3-bromo-4-phenoxybenzene-1-sulfonyl chloride can be represented as follows: C13H9BrO3S. The presence of the bromo group allows for further functionalization through substitution reactions, while the phenoxy group provides aromatic stability and reactivity. The sulfonyl chloride moiety is highly reactive and can readily undergo nucleophilic substitution reactions, making it an excellent electrophile in synthetic chemistry.

In the pharmaceutical industry, 3-bromo-4-phenoxybenzene-1-sulfonyl chloride is used as a key intermediate in the synthesis of various drugs. Its reactivity and functional groups enable the formation of complex molecules with therapeutic properties. For example, recent studies have shown that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. One such derivative, compound X, has been reported to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.

In the field of agrochemicals, 3-bromo-4-phenoxybenzene-1-sulfonyl chloride is utilized in the development of herbicides and fungicides. The compound's ability to form stable derivatives with enhanced biological activity makes it a valuable starting material for the synthesis of agrochemical products. For instance, a recent study published in the Journal of Agricultural and Food Chemistry demonstrated that a derivative of this compound exhibited high efficacy against a range of plant pathogens, making it a promising candidate for commercial use.

The material science applications of 3-bromo-4-phenoxybenzene-1-sulfonyl chloride are also noteworthy. The compound can be used to synthesize polymers with unique properties, such as improved thermal stability and mechanical strength. These polymers find applications in various industries, including electronics, automotive, and aerospace. A recent study published in the Journal of Polymer Science: Polymer Chemistry Edition reported the synthesis of a novel polymer using this compound as a monomer, which exhibited excellent thermal stability and mechanical performance.

The synthesis of 3-bromo-4-phenoxybenzene-1-sulfonyl chloride typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the bromination of 4-phenoxybenzenesulfonic acid followed by conversion to the sulfonyl chloride using thionyl chloride (SOCl2). This process requires careful control of reaction conditions to ensure high yield and purity. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, such as using microwave-assisted reactions and catalysts that minimize waste generation.

The physical properties of 3-bromo-4-phenoxybenzene-1-sulfonyl chloride, including its melting point, boiling point, and solubility in various solvents, are crucial for its handling and application. The compound is generally solid at room temperature and is soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF). Its high reactivity necessitates careful storage conditions to prevent degradation or unwanted side reactions.

In conclusion, 3-bromo-4-phenoxybenzene-1-sulfonyl chloride (CAS No. 1284960-73-1) is a valuable organic compound with diverse applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure and reactivity make it an essential intermediate in various synthetic processes. Ongoing research continues to uncover new applications and derivatives of this compound, further highlighting its importance in modern chemistry.

1284960-73-1 (3-bromo-4-phenoxybenzene-1-sulfonyl chloride) 関連製品

- 2310017-58-2(1-(5-chloro-2-methoxyphenyl)-3-{1-(2-hydroxyethoxy)cyclopentylmethyl}urea)

- 2168303-54-4(2-(2-hydroxyethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1179772-76-9((3,5-dimethylphenyl)methyl(2-ethoxyethyl)amine)

- 2229419-55-8(4-(dimethyl-1,3-oxazol-2-yl)oxypiperidine)

- 1521993-17-8(3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid)

- 1956437-44-7((S)-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride)

- 1215741-85-7(3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol 1-Benzenesulfonate)

- 1498780-38-3(1-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)

- 1804134-84-6(1-Bromo-1-(2-(chloromethyl)-4-(trifluoromethyl)phenyl)propan-2-one)

- 1599544-62-3(2-Chloro-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)